2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid
Description
“2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid” is a heterocyclic compound featuring a 1,2-oxazole core substituted with a propan-2-yloxy group at position 3 and an acetic acid moiety at position 3. The oxazole ring, a five-membered aromatic system with oxygen and nitrogen atoms, confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(3-propan-2-yloxy-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(2)12-7-3-6(13-9-7)4-8(10)11/h3,5H,4H2,1-2H3,(H,10,11) |
InChI Key |
BRCJNVJUGPAYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NOC(=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(Propan-2-yloxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Oxazole-Acetic Acid Derivatives
Key Observations :
- Lipophilicity : The propan-2-yloxy group in the target compound likely increases lipophilicity compared to phenyl (e.g., rac-[(5R)-3-phenyl-...]) or polar tetrazole derivatives (e.g., ). This property may enhance blood-brain barrier penetration or cellular uptake.
Pharmacological and Functional Comparisons
Key Observations :
- The target compound’s oxazole-acetic acid framework aligns with anti-inflammatory agents like rac-[(5R)-3-phenyl...], which are hypothesized to modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways .
- Compared to AM095, the absence of a biphenyl or carbamate group in the target compound may reduce LPA receptor affinity but simplify synthesis .
Key Observations :
- The target compound’s synthesis may parallel diazo-based methods used for N-[3-(4-chlorophenyl)-...] (e.g., thionyl chloride-mediated cyclization) .
- Stability challenges may arise from the propan-2-yloxy group’s susceptibility to hydrolysis under acidic/basic conditions compared to halogenated analogs .
Biological Activity
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. With a molecular formula of C8H11NO4 and a molecular weight of 169.18 g/mol, this compound incorporates an oxazole ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Structural Characteristics
The structure of this compound includes:
- An oxazole ring , contributing to the compound's reactivity and biological interactions.
- A propan-2-yloxy group , which may enhance solubility and bioavailability.
- A carboxylic acid functional group , potentially allowing for interactions with various biological targets.
Anti-inflammatory Effects
The presence of the carboxylic acid moiety suggests potential anti-inflammatory properties. Preliminary studies indicate that this compound may modulate inflammatory pathways by interacting with specific enzymes involved in inflammation:
- Mechanism of Action : It is hypothesized that this compound could inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammatory processes .
Potential Therapeutic Applications
The unique structural features of this compound suggest it could serve as a lead compound for developing new therapeutic agents. Its potential applications include:
- Anti-inflammatory drugs : Targeting chronic inflammatory diseases.
- Antimicrobial agents : Developing new treatments for resistant bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is provided in Table 1.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-butyl-1,2-oxazol-5-yl)acetic acid | C9H13NO3 | Longer carbon chain; potential for different bioactivity |
| This compound | C8H11NO4 | Contains an ether linkage; may exhibit different solubility |
| 2-[4-(propan-2-yl)-1,2-oxazol-3-yloxy]acetic acid | C9H13NO4 | Different positioning of substituents; potential variations in activity |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes:
- Cyclization Reaction : Reacting 3-isopropyl-5-amino-1,2-oxazole with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) under controlled conditions to form the desired product .
Chemical Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Can yield oxazole derivatives.
- Reduction : May convert the oxazole ring to other functional groups.
These reactions are essential for synthesizing more complex derivatives that may exhibit enhanced biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
